molecular formula C8H6ClF3N2O3S B2394775 N-[6-Chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonylacetamide CAS No. 2188780-24-5

N-[6-Chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonylacetamide

Cat. No.: B2394775
CAS No.: 2188780-24-5
M. Wt: 302.65
InChI Key: JCKNEHBVQNZZKP-UHFFFAOYSA-N
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Description

N-[6-Chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonylacetamide is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups, as well as a sulfonylacetamide functional group. This compound is of interest in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[6-Chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonylacetamide typically involves multiple steps, starting with the preparation of the pyridine core One common approach is the halogenation of pyridine derivatives to introduce chlorine and trifluoromethyl groups

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: N-[6-Chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonylacetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate or hydrogen peroxide may be used.

  • Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium azide or iodide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Medicine: In the medical field, this compound may be explored for its pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: Industrially, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products.

Mechanism of Action

The mechanism by which N-[6-Chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonylacetamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to certain receptors or enzymes, leading to its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Fluopicolide: A fungicide used in agriculture with a similar trifluoromethyl group.

  • 2,6-Dichloro-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzamide: Another compound with a trifluoromethyl group and chlorine substitution.

Uniqueness: N-[6-Chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonylacetamide stands out due to its specific combination of functional groups, which provides unique chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and application.

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Properties

IUPAC Name

N-[6-chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3N2O3S/c1-4(15)14-18(16,17)5-2-6(8(10,11)12)7(9)13-3-5/h2-3H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKNEHBVQNZZKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC(=C(N=C1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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